1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(2,4-Dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₂₆H₂₃N₅ and an average mass of 405.505 g/mol (monoisotopic mass: 405.195346) . Its structure features a 2,4-dimethylphenyl group at the 1-position and a diphenylmethylamine substituent at the 4-position.
Properties
IUPAC Name |
N-benzhydryl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5/c1-18-13-14-23(19(2)15-18)31-26-22(16-29-31)25(27-17-28-26)30-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17,24H,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNFNTYLEQETRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group and the diphenylmethylamine group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are a versatile scaffold in medicinal chemistry, often explored for kinase inhibition, anticancer, and antiparasitic activities. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Analogs
Key Observations:
- Substituent Impact on Lipophilicity : The target compound’s diphenylmethyl group increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methylpropyl or fluorobenzyl). This may influence membrane permeability and pharmacokinetics.
- Synthetic Accessibility: Derivatives with chloroethyl or morpholinoethyl groups (e.g., compounds in ) exhibit moderate yields (34–71%), suggesting challenges in synthesizing bulky substituents.
Key Observations:
- Neuroblastoma Activity: S29 demonstrates potent activity at 5.74 ng/mL when delivered via graphene oxide (GO) nanosheets, minimizing off-target effects . The target compound’s diphenylmethyl group may enhance target binding but lacks data on therapeutic efficacy.
- Kinase Selectivity: PP2 and NA-PP1 show specificity for Src-family kinases and Plasmodium targets, respectively .
- Antimalarial Applications : Azetidinylmethyl-substituted derivatives (e.g., 17g) exhibit submicromolar EC₅₀ against PfCDPK4, highlighting the role of heterocyclic substituents in improving activity .
Biological Activity
1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C20H19N5
- Molecular Weight : 329.4 g/mol
- CAS Number : 890887-34-0
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of antiviral and anticancer research. Its structure allows for interactions with various biological targets, making it a candidate for further investigation.
Antiviral Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives possess significant antiviral properties. For instance:
- Mechanism : These compounds are believed to inhibit viral replication by targeting specific viral enzymes.
- Case Study : A derivative with similar structural features demonstrated an IC50 value of 0.26 μM against herpes simplex virus type-1 (HSV-1) .
Anticancer Properties
The compound has shown promise in anticancer research:
- Mechanism : It may induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades involved in cell survival.
- Case Study : In vitro studies have revealed that related compounds exhibit cytotoxic effects on cancer cell lines such as HT-29 and TK-10, with EC50 values significantly lower than those of standard treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Substituents on the phenyl rings can enhance or reduce activity.
- Modifications at the N-position have been shown to influence potency against specific targets.
Data Summary Table
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : They may affect pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
